Cas no 69024-91-5 (4-(4-chlorophenyl)-5-methyl-1H-imidazole hydrochloride)

4-(4-chlorophenyl)-5-methyl-1H-imidazole hydrochloride structure
69024-91-5 structure
Product Name:4-(4-chlorophenyl)-5-methyl-1H-imidazole hydrochloride
CAS-nummer:69024-91-5
MF:C10H10Cl2N2
MW:229.105800151825
CID:972939
PubChem ID:71966
Update Time:2025-04-19

4-(4-chlorophenyl)-5-methyl-1H-imidazole hydrochloride Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(4-chlorophenyl)-5-methyl-1H-imidazole hydrochloride
    • 4-(4-Chlorophenyl)-5-methyl-1H-imidazole HCl
    • 4-(4-chlorophenyl)-5-methyl-1H-imidazole hydrochloride (1:1)
    • Lofemizole hydrochloride [USAN]
    • Lofemizole hydrochloride (USAN)
    • lofemizolehydrochloride
    • 4-(4-Chlorphenyl)-5-methylimidazol hydrochlorid
    • 4-(p-Chlorophenyl)-5-methylimidazole monohydrochloride
    • DTXSID40220447
    • 4-(4-chlorophenyl)-5-methyl-1H-imidazole;hydrochloride
    • Lofemizole hydrochloride
    • 4-(4-chlorophenyl)-5-methyl-1h-imidazole hydrochloride(1:1)
    • 69024-91-5
    • 0C2796D6SB
    • CHEMBL2107397
    • Q27236594
    • Lofemizole HCl
    • D04763
    • 1H-Imidazole, 4-(4-chlorophenyl)-5-methyl-, hydrochloride
    • 70169-80-1
    • 1H-Imidazole, 4-(4-chlorophenyl)-5-methyl-, monohydrochloride
    • SCHEMBL44549
    • UNII-0C2796D6SB
    • NS00090933
    • EINECS 273-788-9
    • PIAMNHTVFPWVHG-UHFFFAOYSA-N
    • Inchi: 1S/C10H9ClN2.ClH/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8;/h2-6H,1H3,(H,12,13);1H
    • InChI-sleutel: PIAMNHTVFPWVHG-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(=CC=1)C1=C(C)NC=N1.Cl

Berekende eigenschappen

  • Exacte massa: 228.0223
  • Monoisotopische massa: 228.022104
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 1
  • Complexiteit: 166
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 28.7

Experimentele eigenschappen

  • Kookpunt: 388.3°C at 760 mmHg
  • Vlampunt: 220.7°C
  • PSA: 28.68
Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.